Cas no 184044-09-5 (Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride)

Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Benzyl piperidine-2-ylmethylcarbamate
- Piperidine-2-ylmethylcarbamic acid benzyl ester
- benzyl N-(piperidin-2-ylmethyl)carbamate
- 2-(CBZ-AMINOMETHYL)-PIPERIDINE
- benzyl piperidin-2-ylmethylcarbamate
- PIPERIDIN-2-YLMETHYL-CARBAMIC ACID BENZYL ESTER
- 2-CBZ-aMinoMethyl piperidine-HCl
- benzyl methyl(piperidin-2-yl)carbamate
- benzyl piperidin-2-ylmethylcarbamate hydrochloride
- PIPERIDIN-2-YLMETHYL-CARBAMIC ACID BENZYL ESTER-HC,L
- AKOS007930525
- AB39209
- METHYL3-[(2,4-DICHLOROBENZYL)OXY]BENZENECARBOXYLATE
- benzyl(piperidin-2-ylmethyl)carbamate
- 184044-09-5
- A25830
- Piperidin-2-ylmethylcarbamic acid benzyl ester
- FT-0652003
- DTXSID00662460
- AM100427
- Benzyl [(piperidin-2-yl)methyl]carbamate
- benzyl (piperidin-2-ylmethyl)carbamate
- DB-065457
- G68113
- Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride
-
- MDL: MFCD11101379
- インチ: InChI=1S/C14H20N2O2/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17)
- InChIKey: BHVZGRBXEXJUCP-UHFFFAOYSA-N
- ほほえんだ: N1CCCCC1CNC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 248.15200
- どういたいしつりょう: 248.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- PSA: 50.36000
- LogP: 2.77460
Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B705283-50mg |
Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride |
184044-09-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
TRC | B705283-500mg |
Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride |
184044-09-5 | 500mg |
$ 320.00 | 2022-06-06 | ||
Chemenu | CM133478-5g |
benzyl (piperidin-2-ylmethyl)carbamate |
184044-09-5 | 95% | 5g |
$1122 | 2021-08-05 | |
1PlusChem | 1P007T0O-100mg |
Benzyl (piperidin-2-ylmethyl)carbamate |
184044-09-5 | 95% | 100mg |
$115.00 | 2024-06-18 | |
Aaron | AR007T90-100mg |
Benzyl (piperidin-2-ylmethyl)carbamate |
184044-09-5 | 95% | 100mg |
$89.00 | 2025-02-13 | |
Ambeed | A163429-100mg |
Benzyl (piperidin-2-ylmethyl)carbamate |
184044-09-5 | 95% | 100mg |
$80.0 | 2024-07-28 | |
Chemenu | CM133478-1g |
benzyl (piperidin-2-ylmethyl)carbamate |
184044-09-5 | 95% | 1g |
$281 | 2023-01-19 | |
Chemenu | CM133478-1g |
benzyl (piperidin-2-ylmethyl)carbamate |
184044-09-5 | 95% | 1g |
$281 | 2021-08-05 | |
eNovation Chemicals LLC | K02014-5G |
PIPERIDIN-2-YLMETHYL-CARBAMIC ACID BENZYL ESTER-HCl |
184044-09-5 | >97% | 5g |
$450 | 2023-09-04 | |
A2B Chem LLC | AD63400-250mg |
Benzyl (piperidin-2-ylmethyl)carbamate |
184044-09-5 | 95% | 250mg |
$99.00 | 2024-01-02 |
Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride 関連文献
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
Benzyl Piperidin-2-ylmethylcarbamate Hydrochlorideに関する追加情報
Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride and Its Significance in Modern Chemical Biology
The compound with the CAS number 184044-09-5, known as Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride, represents a fascinating molecule in the realm of chemical biology. This compound has garnered significant attention due to its unique structural properties and potential applications in pharmaceutical research and drug development. The benzyl and piperidin-2-ylmethylcarbamate moieties contribute to its distinct chemical profile, making it a valuable scaffold for designing novel bioactive molecules.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. The< strong>Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride has emerged as a promising candidate in this context. Its structural framework allows for selective interaction with specific enzymes and receptors, which is crucial for the development of drugs with high efficacy and low toxicity. The hydrochloride salt form enhances its solubility, making it more suitable for in vitro and in vivo studies.
One of the most intriguing aspects of this compound is its potential role in modulating neurological pathways. The piperidine ring is a common motif in many psychoactive drugs due to its ability to cross the blood-brain barrier. Researchers have been exploring derivatives of piperidine-based compounds for their potential applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. The< strong>Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride has shown promise in preliminary studies as a modulator of neurotransmitter systems.
The benzyl group in the molecule contributes to its stability and reactivity, making it an ideal candidate for further chemical modifications. Researchers have been synthesizing various derivatives of this compound to explore new pharmacological properties. These derivatives have been tested for their efficacy in inhibiting key enzymes involved in cancer progression, such as kinases and proteases. The< strong>Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride derivative with specific substitutions has shown remarkable activity in preclinical studies.
Another area where this compound has found significance is in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. The< strong>Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride has been investigated for its ability to inhibit inflammatory cytokines and enzymes. Its mechanism of action involves modulating signaling pathways that lead to inflammation, thereby providing a potential therapeutic strategy.
The synthesis of< strong>Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically starts with the formation of the piperidine ring followed by the introduction of the benzyl carbamate moiety. The final step involves converting the free base into its hydrochloride salt to enhance solubility and stability. This synthesis route underscores the importance of meticulous planning and execution in drug development.
In conclusion, the< strong>Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride (CAS no. 184044-09-5) is a versatile compound with significant potential in various therapeutic areas. Its unique structural features make it an attractive scaffold for designing novel drugs targeting neurological disorders, cancer, and inflammation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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